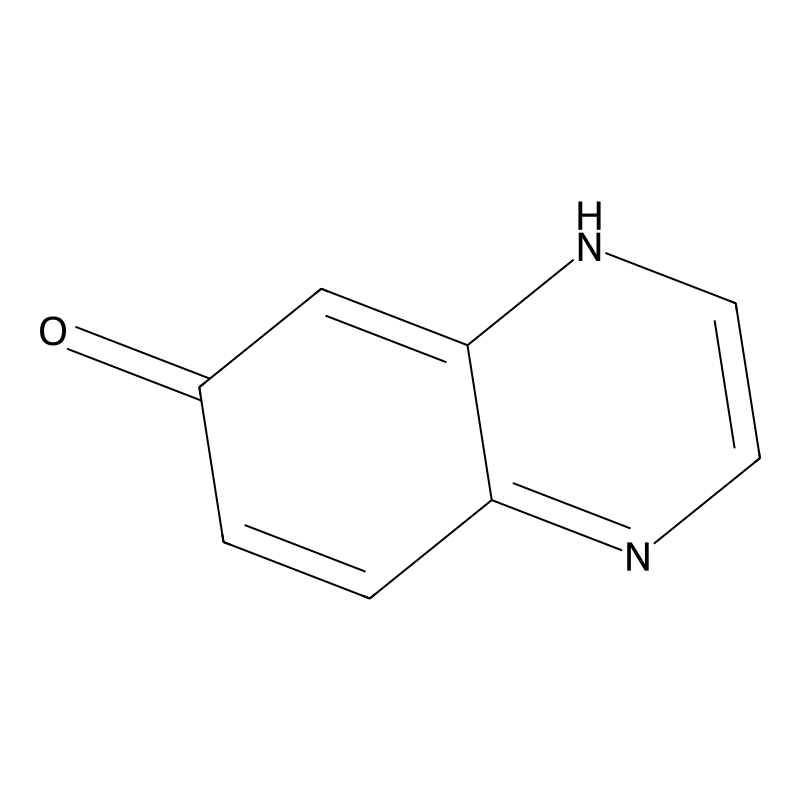Quinoxalin-6-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Quinoxalin-6-ol is a heterocyclic compound belonging to the quinoxaline family, characterized by a fused ring structure comprising a benzene ring and a pyrazine ring. Its chemical formula is C₈H₆N₂O, and it features a hydroxyl group (-OH) at the 6-position of the quinoxaline ring. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Currently, there is no scientific research available describing a specific mechanism of action for quinoxalin-6-ol.
- Safety information: Quinoxalin-6-ol is classified as a mild irritant, with hazard warnings for skin and eye contact, and potential respiratory irritation [].
- Specific hazards:
- Additional information: Always consult the Safety Data Sheet (SDS) for quinoxalin-6-ol before handling the compound to ensure proper safety protocols are followed.
Antimicrobial activity
Quinoxalin-6-ol exhibits antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungals. Research suggests it may be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) [].
Anti-cancer properties
Studies have shown that Quinoxalin-6-ol possesses anti-proliferative and pro-apoptotic (cell death) effects on various cancer cell lines. This suggests its potential as an anti-cancer agent, although further research is needed to understand its mechanisms of action and potential clinical applications.
Neuroprotective effects
Research suggests that Quinoxalin-6-ol may have neuroprotective properties and could potentially be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease []. However, more studies are needed to confirm these findings and elucidate the underlying mechanisms.
Materials Science
Quinoxalin-6-ol is also being explored for potential applications in materials science due to its unique properties:
Organic electronics
Research suggests that Quinoxalin-6-ol can be used as a building block for the development of organic semiconductors, which have potential applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Metal-organic frameworks (MOFs)
Quinoxalin-6-ol can be incorporated into the structure of MOFs, which are porous materials with various potential applications, including gas separation, catalysis, and drug delivery.
Biotechnology
The potential applications of Quinoxalin-6-ol extend to the field of biotechnology as well:
Enzyme inhibition
Studies have shown that Quinoxalin-6-ol can inhibit the activity of certain enzymes, making it a potential tool for studying enzyme function and potentially developing new drugs that target specific enzymes.
Antioxidant activity
Quinoxalin-6-ol exhibits free radical scavenging activity, suggesting potential antioxidant properties that could be beneficial in various applications.
- Nucleophilic Substitution: The hydroxyl group can be substituted under appropriate conditions, allowing for the introduction of different functional groups.
- Oxidation: The compound can be oxidized to form quinoxalin-6-one, which may exhibit different reactivity and biological properties.
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures, potentially leading to derivatives with enhanced biological activity .
Quinoxalin-6-ol and its derivatives exhibit a range of biological activities:
- Antimicrobial Properties: Several studies have demonstrated that quinoxaline derivatives possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
- Antitumor Activity: Compounds from this class have shown potential in inhibiting tumor growth, particularly in certain cancer cell lines .
- Neuroprotective Effects: Some derivatives are being investigated for their neuroprotective qualities, which may be beneficial in treating neurodegenerative diseases .
The synthesis of quinoxalin-6-ol can be achieved through various methods:
- Condensation of 1,2-Diamines with Dicarbonyl Compounds: A common approach involves the reaction of ortho-phenylenediamine with 1,2-diketones or similar compounds under acidic conditions to yield quinoxaline derivatives .
- Hydroxylation Reactions: Quinoxaline can be hydroxylated at the 6-position using oxidizing agents or specific reagents that introduce the hydroxyl group selectively .
- Functionalization Strategies: Further modifications can be performed on quinoxalin-6-ol to create various derivatives with tailored biological properties, often involving substitution reactions at the nitrogen or carbon atoms adjacent to the hydroxyl group .
Quinoxalin-6-ol finds applications in several fields:
- Pharmaceuticals: Its derivatives are being explored as potential drugs for treating infections, cancer, and neurological disorders due to their diverse biological activities .
- Agriculture: Some compounds are investigated for their use as agrochemicals, particularly as fungicides or herbicides .
- Materials Science: Quinoxaline derivatives have been studied for their luminescent properties and potential use in organic light-emitting diodes (OLEDs) and other electronic materials .
Research on quinoxalin-6-ol has included interaction studies focusing on its binding affinity with various biological targets:
- Enzyme Inhibition Studies: Investigations into how quinoxaline derivatives inhibit specific enzymes related to disease processes have shown promising results, particularly in cancer and infectious disease models .
- Receptor Binding Assays: Some studies assess how these compounds interact with neurotransmitter receptors, contributing to their potential neuroprotective effects .
Quinoxalin-6-ol shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Quinoxaline | Heterocyclic compound | Basic structure; precursor to many derivatives |
| Quinoxalin-2-one | Hydroxylated derivative | Exhibits different reactivity patterns due to keto-enol tautomerism |
| 2-Hydroxyquinoxaline | Hydroxylated derivative | Contains an additional hydroxyl group at position 2 |
| 3-Methylquinoxaline | Methyl-substituted variant | Exhibits altered pharmacological properties due to methyl substitution |
Uniqueness of Quinoxalin-6-ol:
Quinoxalin-6-ol is distinguished by its specific positioning of the hydroxyl group at the 6-position, which significantly influences its biological activity and chemical reactivity compared to other quinoxaline derivatives. This positioning allows for unique interactions within biological systems and enhances its potential as a therapeutic agent.








